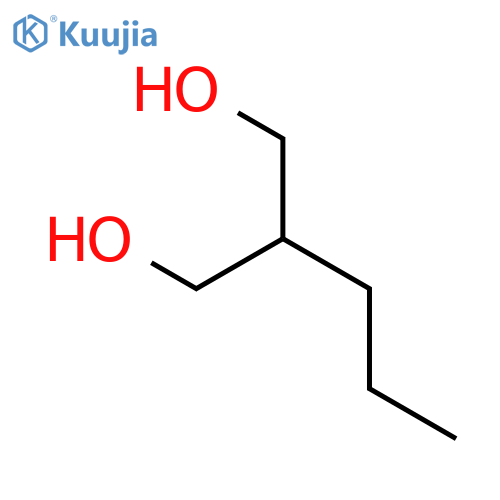Cas no 2612-28-4 (2-Propylpropane-1,3-diol)

2-Propylpropane-1,3-diol structure
商品名:2-Propylpropane-1,3-diol
2-Propylpropane-1,3-diol 化学的及び物理的性質
名前と識別子
-
- 2-Propylpropane-1,3-diol
- 2-n-Propylpropane-1,3-diol
- 2-n-Propyl-1,3-propanediol
- 2-n-Propylpropan-1,3-diol
- 2-Propyl-1,3-propanediol
- 2-Propyl-propan-1,3-diol
- 2-propyl-propane-1,3-diol
- 1,3-Propanediol, 2-propyl-
- 1,1-Bis(hydroxymethyl)butane
- 2-propylpropan-1,3-diol
- 2-propyl-propane-l,3-diol
- 2-n-Propylpropane- 1,3-diol
- 2-n-propyl-propane-1,3-diol
- Jsp005136
- FZHZPYGRGQZBCV-UHFFFAOYSA-N
- SBB059211
- 2240AB
- AB0086308
- ST51044314
- AKOS015917977
- CS-W011220
- 2612-28-4
- SY109352
- AB7729
- 1,3-Propanediol,2-propyl-
- MFCD00799394
- AMY36979
- A877364
- AS-10139
- 2-n-Propylpropane-1 pound not3-diol
- DTXSID30427342
- CAA61228
- FT-0736160
- SCHEMBL222921
- DA-07584
-
- MDL: MFCD00799394
- インチ: 1S/C6H14O2/c1-2-3-6(4-7)5-8/h6-8H,2-5H2,1H3
- InChIKey: FZHZPYGRGQZBCV-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C([H])(C([H])([H])O[H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 118.09900
- どういたいしつりょう: 118.09938
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 41.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 40.5
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.9843 (rough estimate)
- ゆうかいてん: 26.38°C (estimate)
- ふってん: 221.7°C (rough estimate)
- フラッシュポイント: 107.3°C
- 屈折率: 1.4480
- PSA: 40.46000
- LogP: 0.38730
- ようかいせい: 使用できません
2-Propylpropane-1,3-diol セキュリティ情報
- 危険カテゴリコード: 20/21-65
- セキュリティの説明: S23; S36/37/39
- リスク用語:R20/21; R65
2-Propylpropane-1,3-diol 税関データ
- 税関コード:2905399090
- 税関データ:
中国税関コード:
2905399090概要:
29053999090他のジオール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
29053999090その他のグリコール。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%
2-Propylpropane-1,3-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D953485-25g |
1,3-Propanediol, 2-propyl- |
2612-28-4 | 95+% | 25g |
$135 | 2024-06-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N57680-5g |
2-Propylpropane-1,3-diol |
2612-28-4 | 5g |
¥546.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N57680-25g |
2-Propylpropane-1,3-diol |
2612-28-4 | 25g |
¥1986.0 | 2021-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021111-1g |
2-Propylpropane-1,3-diol |
2612-28-4 | 98% | 1g |
¥50 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021111-5g |
2-Propylpropane-1,3-diol |
2612-28-4 | 98% | 5g |
¥163 | 2024-05-24 | |
| TRC | B523538-50mg |
2-Propylpropane-1,3-diol |
2612-28-4 | 50mg |
$ 65.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N858787-1g |
2-N-Propylpropane-1,3-Diol |
2612-28-4 | ≥96%(GC) | 1g |
137.70 | 2021-05-17 | |
| TRC | B523538-10mg |
2-Propylpropane-1,3-diol |
2612-28-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WJ923-200mg |
2-Propylpropane-1,3-diol |
2612-28-4 | 95+% | 200mg |
¥56.0 | 2022-07-29 | |
| Ambeed | A293470-100g |
2-Propylpropane-1,3-diol |
2612-28-4 | 95% | 100g |
$387.0 | 2024-07-28 |
2-Propylpropane-1,3-diol 関連文献
-
Sakshi Manhas,Atul Bajaj,Bharti Jain,Deepak Kumar,Jaskaran Singh,Saurabh Shukla,Rajeev Jain New J. Chem. 2023 47 14436
-
Mukesh S. Kathalewar,Padmanabh B. Joshi,Anagha S. Sabnis,Vinod C. Malshe RSC Adv. 2013 3 4110
-
Mallavva B. Bolattin,Sharanappa T. Nandibewoor,Shrinivas D. Joshi,Sheshagiri R. Dixit,Shivamurti A. Chimatadar RSC Adv. 2016 6 63463
-
4. 365. The stereochemistry of some hexahydropyrimidine derivativesH. Piotrowska,T. Urbański J. Chem. Soc. 1962 1942
-
Yan-Cheng Lin,Megumi Matsuda,Kei-ichiro Sato,Chun-Kai Chen,Wei-Chen Yang,Chu-Chen Chueh,Tomoya Higashihara,Wen-Chang Chen Polym. Chem. 2021 12 6167
2612-28-4 (2-Propylpropane-1,3-diol) 関連製品
- 2425-77-6(2-Hexyl-1-decanol)
- 10547-96-3(2,2-Dihydroxy-2,2-diisobutylpropane)
- 25462-23-1(2-N-Pentylpropane-1,3-diol)
- 5333-42-6(2-Octyldodecane-1-ol)
- 104-76-7(2-Ethyl-1-hexanol)
- 2612-26-2(2-N-Butylpropane-1,3-diol)
- 19780-79-1(2-Hexyl-1-octanol)
- 106868-09-1(2,2-Di-N-octyl-1,3-propanediol)
- 10042-59-8(2-Propylheptanol)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2612-28-4)2-Propylpropane-1,3-diol

清らかである:99%
はかる:100g
価格 ($):348.0